molecular formula C5H3ClFNO2S B6149117 3-chloropyridine-4-sulfonyl fluoride CAS No. 2301475-89-6

3-chloropyridine-4-sulfonyl fluoride

Cat. No.: B6149117
CAS No.: 2301475-89-6
M. Wt: 195.6
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Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine scaffold, a nitrogen-containing heterocycle, is a cornerstone in the world of chemistry, particularly in medicinal chemistry. chemicalbook.comchemscene.comsigmaaldrich.com It is an isostere of benzene (B151609) and serves as a crucial precursor for the synthesis of a vast array of pharmaceuticals and agrochemicals. chemscene.comsigmaaldrich.com The presence of the nitrogen atom imparts distinct electronic properties and allows for hydrogen bonding interactions, making it a "privileged scaffold" in drug design. chemicalbook.comchemscene.com In fact, the pyridine nucleus is a component in over 7000 existing drug molecules, highlighting its immense importance in the development of therapeutic agents. chemscene.comsigmaaldrich.com Naturally occurring compounds, such as certain alkaloids and vitamins, also feature the pyridine ring, further underscoring its biological relevance. chemscene.com

Role of Sulfonyl Fluoride (B91410) Moieties in Molecular Design and Functionalization

The sulfonyl fluoride group (-SO₂F) has gained significant traction in recent years as a highly versatile functional group in molecular design. sigmaaldrich.comccspublishing.org.cnnih.gov Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a unique balance of stability and reactivity. sigmaaldrich.comccspublishing.org.cnnih.gov They are generally stable to a wide range of reaction conditions, yet can be activated to react with various nucleophiles. ccspublishing.org.cnnih.gov This controlled reactivity makes them ideal for applications in "click chemistry," specifically the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. sigmaaldrich.comccspublishing.org.cn SuFEx allows for the rapid and efficient formation of robust chemical linkages, which is highly valuable in drug discovery, chemical biology, and materials science. sigmaaldrich.comccspublishing.org.cn Furthermore, sulfonyl fluorides can act as covalent probes, selectively reacting with amino acid residues in proteins, making them powerful tools for studying biological systems. ccspublishing.org.cn

Overview of 3-Chloropyridine-4-sulfonyl Fluoride within the Context of Pyridine Chemistry

3-Chloropyridine-4-sulfonyl fluoride is a specific example of a halogenated pyridine sulfonyl fluoride. Its structure, featuring a pyridine ring substituted with a chlorine atom at the 3-position and a sulfonyl fluoride group at the 4-position, suggests a unique reactivity profile. The electron-withdrawing nature of both the chlorine atom and the sulfonyl fluoride group is expected to influence the electronic properties of the pyridine ring, making it susceptible to certain types of chemical transformations.

Chemical and Physical Properties of 3-Chloropyridine-4-sulfonyl Fluoride

PropertyValueSource
CAS Number 2301475-89-6 chemscene.com
Molecular Formula C₅H₃ClFNO₂S chemscene.com
Molecular Weight 195.60 g/mol chemscene.com
Appearance -Data not available
Melting Point -Data not available
Boiling Point -Data not available
Solubility -Data not available

Interactive Data Table: The data in this table is based on available chemical supplier information. Further experimental verification is required for a complete physical property profile.

Research Avenues for 3-Chloropyridine-4-sulfonyl Fluoride

The unique structural features of 3-chloropyridine-4-sulfonyl fluoride open up several promising avenues for research and application in organic synthesis.

One of the most immediate and documented applications of this compound is as a precursor for the synthesis of other functionalized pyridines. For instance, it can undergo a nucleophilic aromatic substitution (SₙAr) reaction where the chlorine atom at the 3-position is displaced by a fluoride ion to yield 3-fluoropyridine-4-sulfonyl fluoride. This reaction is typically carried out by heating 3-chloropyridine-4-sulfonyl fluoride with a fluoride source, such as potassium fluoride, in a high-boiling solvent like dimethylformamide (DMF). nih.gov The electron-withdrawing sulfonyl fluoride group at the 4-position facilitates this substitution by activating the pyridine ring towards nucleophilic attack. nih.gov

Furthermore, the sulfonyl fluoride moiety itself is a reactive handle for a variety of transformations. It can participate in SuFEx reactions with a range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioethers. This capability allows for the straightforward introduction of the 3-chloropyridin-4-ylsulfonyl group into diverse molecular scaffolds, which could be of interest in the development of new bioactive compounds or functional materials.

The presence of two distinct reactive sites—the chlorine atom and the sulfonyl fluoride group—offers the potential for sequential and selective functionalization. This dual reactivity makes 3-chloropyridine-4-sulfonyl fluoride a valuable building block for creating complex and highly substituted pyridine derivatives. Future research could explore the differential reactivity of these two sites under various conditions to develop novel synthetic methodologies.

Properties

CAS No.

2301475-89-6

Molecular Formula

C5H3ClFNO2S

Molecular Weight

195.6

Purity

95

Origin of Product

United States

Reactivity and Reaction Mechanisms of 3 Chloropyridine 4 Sulfonyl Fluoride

Electrophilic Nature of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride (-SO₂F) group is a key functional moiety that dictates the primary reaction pathways for 3-chloropyridine-4-sulfonyl fluoride. The sulfur atom in the S(VI) oxidation state is highly electrophilic, making it a prime target for nucleophiles. This reactivity is harnessed in a variety of synthetic transformations. Sulfonyl fluorides are generally more stable and exhibit greater chemoselectivity compared to their more reactive sulfonyl chloride counterparts. nih.govorganic-chemistry.orgsigmaaldrich.com Their stability allows for their use in complex molecular settings where other reactive groups might not be tolerated. researchgate.netnih.gov

The central reaction involving the sulfonyl fluoride group is nucleophilic substitution at the sulfur center. A diverse range of nucleophiles can displace the fluoride ion, leading to the formation of new sulfur-centered functionalities. This process is fundamental to the utility of 3-chloropyridine-4-sulfonyl fluoride as a building block in chemical synthesis. vulcanchem.com

The reaction of 3-chloropyridine-4-sulfonyl fluoride with primary or secondary amines yields the corresponding sulfonamides. This transformation is a cornerstone of medicinal and agrochemical research, as the sulfonamide linkage is a prevalent motif in biologically active compounds. nih.govnih.gov While sulfonyl fluorides are inherently reactive, the coupling with amines often requires activation to proceed efficiently, especially with less reactive or sterically hindered amines. nih.govorganic-chemistry.org Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], have been shown to be effective in activating the sulfonyl fluoride group, facilitating nucleophilic attack by the amine to form the sulfonamide in high yields. nih.govorganic-chemistry.org

Table 1: Representative Conditions for Sulfonamide Formation

ReactantsCatalyst/ActivatorSolventConditionsProduct Type
Aryl/Alkyl-SO₂F + AmineCa(NTf₂)₂t-amylOH60 °C, 24 hAryl/Alkyl-SO₂NHR
Aryl-SO₂NH₂Pyry-BF₄ / MgCl₂ / KFMeCN60-100 °C, 2-3 hAryl-SO₂F

Similarly, the reaction with alcohols or phenols in the presence of a suitable base leads to the formation of sulfonate esters. This reaction provides a pathway to connect the 3-chloro-4-pyridylsulfonyl moiety to various molecular scaffolds through an ester linkage. The choice of reaction conditions can influence the selectivity between N- and O-sulfonylation when a nucleophile contains both amine and hydroxyl groups. For instance, while Lewis acid catalysis with Ca(NTf₂)₂ can favor sulfonamide formation, other conditions might promote the formation of the sulfonic ester. nih.gov

Sulfur(VI)-Fluoride Exchange (SuFEx) has emerged as a powerful class of click chemistry reactions. sigmaaldrich.com It relies on the unique reactivity of the S(VI)-F bond, which is kinetically stable yet can be readily activated to react with nucleophiles under specific conditions. sigmaaldrich.comvulcanchem.com 3-Chloropyridine-4-sulfonyl fluoride is a prototypical SuFEx reagent. The key advantages of SuFEx chemistry include high specificity, quantitative yields, and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments. sigmaaldrich.com Unlike sulfonyl chlorides, sulfonyl fluorides react exclusively through sulfonylation without undergoing reduction. sigmaaldrich.com

The mechanism of SuFEx reactions with 3-chloropyridine-4-sulfonyl fluoride involves the direct attack of a nucleophile on the electrophilic sulfur atom. The process is typically facilitated by a catalyst or an activating agent.

For the formation of sulfonamides from amines, Lewis acids like calcium triflimide [Ca(NTf₂)₂] play a crucial role. nih.govorganic-chemistry.org The proposed mechanism involves the coordination of the Lewis acidic calcium cation to the fluorine and oxygen atoms of the sulfonyl fluoride group. This coordination polarizes the S-F bond, increasing the electrophilicity of the sulfur atom and making it more susceptible to attack by the amine nucleophile. The reaction proceeds through a transition state leading to the displacement of the fluoride ion and the formation of the stable sulfonamide bond. nih.gov

The reaction is highly dependent on the catalyst and solvent. Studies have shown that divalent cations like Ca²⁺ are particularly effective, and polar, non-coordinating solvents like tert-amyl alcohol provide an optimal environment for the reaction. organic-chemistry.org The process highlights the "tunable" reactivity of sulfonyl fluorides, which remain inert until "switched on" by the appropriate catalyst. nih.govorganic-chemistry.org

Nucleophilic Substitution Reactions at Sulfur(VI)

Reactivity of the Chlorinated Pyridine (B92270) Ring

Beyond the reactivity of the sulfonyl fluoride group, the pyridine ring itself is an active participant in chemical transformations. The presence of the strongly electron-withdrawing sulfonyl fluoride group at the 4-position significantly influences the electronic properties of the pyridine ring. This group, along with the inherent electron-deficient nature of the pyridine nitrogen, activates the ring towards nucleophilic aromatic substitution (SNAr).

In 3-chloropyridine-4-sulfonyl fluoride, the chlorine atom at the 3-position is susceptible to displacement by nucleophiles. The SNAr mechanism is analogous to nucleophilic substitution at activated aryl halides and involves a two-step addition-elimination process. youtube.comnih.gov A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Aromaticity is subsequently restored by the expulsion of the chloride leaving group. youtube.com For example, the chlorine can be displaced by a fluoride ion to yield 3-fluoropyridine-4-sulfonyl fluoride when heated with a fluoride source like potassium fluoride (KF) in a polar aprotic solvent.

Table 2: Summary of Compound Names

Systematic NameCommon/Alternative NameCAS Number
3-chloropyridine-4-sulfonyl fluoride2301475-89-6 sigmaaldrich.com
3-fluoropyridine-4-sulfonyl fluoride2141860-90-2
Calcium triflimideCalcium bis(trifluoromethanesulfonyl)imide
Potassium fluoride7789-23-3

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The presence of the sulfonyl fluoride group at the 4-position, along with the inherent electron deficiency of the pyridine ring's nitrogen, activates the C-Cl bond at the 3-position toward nucleophilic aromatic substitution (SNAr). libretexts.org This activation occurs because the electron-withdrawing sulfonyl fluoride can stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. libretexts.org SNAr reactions on such activated heterocyclic systems are a cornerstone for introducing diverse functionalities. youtube.com

A notable SNAr reaction for this compound is the halogen exchange (HALEX) reaction, specifically the displacement of the chloride atom by a fluoride ion. This transformation is a valuable method for synthesizing the corresponding 3-fluoropyridine-4-sulfonyl fluoride. The electron-withdrawing sulfonyl fluoride group at the para-position facilitates this nucleophilic substitution.

The reaction is typically carried out using an anhydrous fluoride salt, such as potassium fluoride (KF), in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Table 1: Conditions for Cl → F Exchange on 3-Chloropyridine-4-sulfonyl Fluoride

Reagent Solvent Temperature Time Product
Potassium Fluoride (KF) Dimethylformamide (DMF) 150°C (Reflux) 24 hours 3-Fluoropyridine-4-sulfonyl fluoride

Data derived from a representative protocol.

This process highlights the ability of the strongly activating -SO₂F group to enable the substitution of chloride, which is typically a less reactive leaving group than fluoride in SNAr reactions on other aromatic systems. nih.gov

Beyond fluoride exchange, the activated C-Cl bond can be targeted by a variety of other nucleophiles. The general mechanism for SNAr on halopyridines involves the attack of a nucleophile to form a resonance-stabilized anionic intermediate, followed by the expulsion of the chloride leaving group to restore aromaticity. libretexts.orgyoutube.com The rate of these reactions is significantly enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

Common nucleophiles used in such displacements on activated aryl chlorides include amines, alkoxides, and thiolates. For 3-chloropyridine-4-sulfonyl fluoride, this allows for the synthesis of a diverse range of derivatives.

Table 2: Representative Nucleophilic Aromatic Substitutions

Nucleophile Reagent Example Product Type
Amine R-NH₂ 3-Aminopyridine derivative
Alkoxide R-ONa 3-Alkoxypyridine derivative
Thiolate R-SNa 3-Thioetherpyridine derivative

This table represents plausible reactions based on general principles of SNAr on activated halopyridines. libretexts.org

Reactions Involving Both Functional Groups

While orthogonal reactivity is a major advantage, there are synthetic strategies where both the chloro and sulfonyl fluoride groups are designed to react, either sequentially in one pot or in a concerted fashion.

3-Chloropyridine-4-sulfonyl fluoride can serve as a precursor for the synthesis of fused heterocyclic ring systems through intramolecular cyclization. This strategy typically involves a two-step, one-pot process. First, the chloride is displaced via an SNAr reaction with a bifunctional nucleophile containing a second reactive site (e.g., a primary amine or hydroxyl group). Second, the newly introduced nucleophilic group attacks the electrophilic sulfonyl fluoride moiety on the same molecule to form a new ring.

For example, reaction with an amino alcohol could lead to the formation of a six- or seven-membered cyclic sultam (a cyclic sulfonamide). This type of reductive cyclization of sulfonyl fluorides is a known method for creating sp³-enriched building blocks. nih.gov

Scheme: Plausible Intramolecular Cyclization Pathway

SNAr Step: 3-chloropyridine-4-sulfonyl fluoride + H₂N-(CH₂)n-OH → 3-((hydroxyalkyl)amino)pyridine-4-sulfonyl fluoride

Cyclization Step: The intermediate, upon deprotonation of the hydroxyl group, undergoes an intramolecular O-attack on the sulfonyl fluoride to yield a fused, cyclic sulfonamide ether.

This approach provides a powerful route to novel, rigid scaffolds for applications in medicinal chemistry and materials science. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all components, represent a highly efficient synthetic strategy. researchgate.netbohrium.com While MCRs are often used to synthesize sulfonyl fluorides, a molecule like 3-chloropyridine-4-sulfonyl fluoride, with two distinct electrophilic sites, is an ideal candidate to participate in MCRs. researchgate.netresearchgate.net

A hypothetical MCR could involve the simultaneous or sequential reaction of 3-chloropyridine-4-sulfonyl fluoride with two different nucleophiles in one pot. For instance, a soft nucleophile could selectively displace the chloride, followed by the introduction of a harder nucleophile with a catalyst to react with the sulfonyl fluoride group. The development of such a process would offer rapid access to highly decorated pyridine structures from a single, versatile starting material.

Redox Chemistry of 3-Chloropyridine-4-sulfonyl Fluoride

The redox behavior of 3-chloropyridine-4-sulfonyl fluoride, involving the gain or loss of electrons, is a critical aspect of its chemical profile. However, specific studies detailing its oxidation and reduction pathways are not currently available.

Oxidation Pathways

The oxidation of the sulfur(VI) center in a sulfonyl fluoride is generally considered challenging due to its high oxidation state. However, the pyridine ring offers a potential site for oxidation. In a broader context, oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄) have been mentioned as applicable to sulfonyl fluorides in general, though no specific examples with 3-chloropyridine-4-sulfonyl fluoride have been documented. The electron-withdrawing nature of both the chloro and sulfonyl fluoride groups deactivates the pyridine ring, making oxidation less favorable compared to unsubstituted pyridine. Any potential oxidation would likely target the nitrogen atom to form an N-oxide, though the harsh conditions required might lead to decomposition. Without experimental data, the specific products and reaction conditions for the oxidation of 3-chloropyridine-4-sulfonyl fluoride remain speculative.

Reduction Pathways

The reduction of sulfonyl fluorides can proceed at either the sulfur center or other reducible functional groups within the molecule. Reducing agents like sodium borohydride (B1222165) (NaBH₄) are known to be used for the reduction of sulfonyl fluorides, but specific conditions and resulting products for 3-chloropyridine-4-sulfonyl fluoride have not been reported. It is plausible that the chloro-substituted pyridine ring could also be a target for reduction, potentially leading to dechlorination under certain catalytic hydrogenation conditions. The electrochemical reduction of arylsulfonyl fluorides has been studied, suggesting a pathway involving the formation of a radical anion, which can then undergo further reactions. However, the specific reduction potential and reaction pathway for 3-chloropyridine-4-sulfonyl fluoride have not been experimentally determined.

Radical Reactivity and Ligation Chemistry

The generation of sulfur-centered radicals from sulfonyl fluorides has emerged as a powerful tool for carbon-sulfur bond formation, particularly in the context of alkene functionalization.

Generation of Sulfur(VI) Radicals

The conversion of the robust S-F bond in sulfonyl fluorides into a sulfur(VI) radical is a challenging but increasingly feasible transformation. A general and widely applicable method involves the use of photoredox catalysis. This process typically utilizes a photocatalyst that, upon excitation with visible light, can induce a single-electron transfer to the sulfonyl fluoride, leading to the cleavage of the S-F bond and the formation of a sulfur(VI) radical. While this methodology has been successfully applied to a range of sulfonyl fluorides, there are no specific published examples demonstrating the generation of the 3-chloro-4-pyridylsulfonyl radical from 3-chloropyridine-4-sulfonyl fluoride using this or any other method. The electronic properties of the chloropyridine ring would likely influence the efficiency of this radical generation.

Alkene Ligation and Functionalization

Once generated, sulfur(VI) radicals can readily add across the double bond of alkenes. This radical addition initiates a cascade that can lead to the formation of functionalized products, most notably vinyl sulfones. The general reaction scheme involves the addition of the pyridylsulfonyl radical to an alkene, followed by the elimination of a hydrogen atom to yield the corresponding vinyl sulfone. This strategy provides a powerful method for the synthesis of complex sulfonated molecules. However, in the absence of any reported studies on the generation of the 3-chloro-4-pyridylsulfonyl radical, its subsequent ligation to alkenes and the resulting functionalized products remain hypothetical.

Applications of 3 Chloropyridine 4 Sulfonyl Fluoride As a Chemical Building Block and Intermediate

Role in Heterocyclic Synthesis

The unique arrangement of a chloro-substituent and a sulfonyl fluoride (B91410) group on the pyridine (B92270) core makes this compound a strategic starting point for the synthesis of other substituted and fused pyridine systems.

A primary application of 3-chloropyridine-4-sulfonyl fluoride is its role as a precursor in the synthesis of other fluorinated pyridine derivatives through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the sulfonyl fluoride group at the 4-position activates the pyridine ring, making the chlorine atom at the 3-position susceptible to displacement by nucleophiles.

A key example of this is the conversion to 3-fluoropyridine-4-sulfonyl fluoride. This transformation is typically achieved by a halogen exchange (Halex) reaction. The process involves heating 3-chloropyridine-4-sulfonyl fluoride with a fluoride salt, such as potassium fluoride (KF), in a polar aprotic solvent. This SNAr reaction proceeds with the fluoride ion displacing the chloride, yielding a new fluorinated pyridine derivative.

Table 1: Synthesis of 3-Fluoropyridine-4-sulfonyl Fluoride

ParameterCondition
Reactant3-Chloropyridine-4-sulfonyl fluoride
ReagentAnhydrous Potassium Fluoride (KF)
SolventDimethylformamide (DMF)
Temperature150°C
Duration24 hours
This table outlines a typical protocol for the synthesis of 3-fluoropyridine-4-sulfonyl fluoride from its chloro-precursor via nucleophilic aromatic substitution.

While direct examples of fusing a new ring onto the 3-chloropyridine-4-sulfonyl fluoride framework are specific to proprietary research, the compound's functional groups offer clear potential for such applications. The chlorine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append substituents that can subsequently undergo intramolecular cyclization to form fused bicyclic systems. Furthermore, the sulfonyl fluoride can be converted into a sulfonamide, with the N-H bond of the sulfonamide then participating in cyclization reactions to form heterocycles fused to the pyridine core. The construction of novel pyrrole-4H-chromene-embedded vinyl sulfonyl fluorides via a three-component process demonstrates the utility of sulfonyl fluorides in building complex heterocyclic systems. researchgate.net

Synthetic Utility in Complex Molecule Construction

The compound's value extends beyond heterocyclic synthesis into the broader field of complex molecule construction, where its distinct reactive sites can be addressed sequentially to build elaborate organic scaffolds.

The sulfonyl fluoride group is a key functional handle for derivatization. It readily reacts with primary and secondary amines to form stable sulfonamides and with alcohols or phenols to yield sulfonate esters. This reactivity is a cornerstone of its utility as a building block. smolecule.com Sulfonyl fluorides are generally more stable and selectively reactive compared to the more common sulfonyl chlorides, which are prone to rapid hydrolysis. nih.gov

This controlled reactivity allows for the clean conversion to sulfonamides, which are prevalent motifs in medicinal chemistry. researchgate.netprinceton.edu The reaction typically proceeds by nucleophilic attack of the amine or alcohol on the electrophilic sulfur atom of the sulfonyl fluoride, displacing the fluoride ion. This transformation is crucial for incorporating the pyridylsulfonyl moiety into a wide range of molecules. smolecule.com

Table 2: General Reactivity of the Sulfonyl Fluoride Group

NucleophileResulting Functional Group
Primary/Secondary Amine (R₂NH)Sulfonamide (-SO₂NR₂)
Alcohol/Phenol (ROH)Sulfonate Ester (-SO₂OR)
This table illustrates the primary transformations of the sulfonyl fluoride group when reacted with common nucleophiles. researchgate.netsmolecule.com

3-Chloropyridine-4-sulfonyl fluoride allows for the strategic incorporation of a substituted pyridine ring into larger, multifunctional molecules. This can be achieved through reactions at either the chlorine atom or the sulfonyl fluoride group. For instance, the chlorine can be substituted via SNAr or used in cross-coupling reactions to link the pyridine ring to another aromatic or aliphatic system. Subsequently, the sulfonyl fluoride group remains available for conversion into a sulfonamide or sulfonate ester, adding another layer of complexity and functionality. This bifunctional nature makes it a valuable reagent for creating diverse chemical libraries.

The sulfonyl fluoride group has gained significant traction as a key component in the development of new chemical motifs, particularly in the field of chemical biology and drug discovery. It is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of "click" reactions valued for their reliability and high efficiency.

As a SuFEx hub, the sulfonyl fluoride can react with a variety of nucleophiles under mild conditions, making it an ideal connector for linking different molecular fragments. This has led to its use in creating chemical probes designed to covalently interact with specific amino acid residues in proteins. nih.govrsc.org The stability of the sulfonyl fluoride group, combined with its latent reactivity, allows for the design of complex molecules with precisely controlled connectivity, thereby enabling the exploration of new chemical space and the development of novel bioactive compounds. rsc.orgnih.gov

Applications in Materials Science

3-Chloropyridine-4-sulfonyl fluoride serves as a valuable building block in materials science, primarily due to the unique reactivity and stability of the sulfonyl fluoride group. Its incorporation into larger molecular structures can impart desirable characteristics to materials. The principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, for which this compound is a precursor, have found utility in the preparation of novel polymers. nih.govsigmaaldrich.com

As a chemical building block, 3-chloropyridine-4-sulfonyl fluoride can be used to synthesize functionalized polymers. The sulfonyl fluoride moiety acts as a reactive handle, allowing the pyridine ring to be incorporated into polymer chains. This process leverages the "connective" power of SuFEx chemistry, which enables the modular construction of complex molecules, including polymers. nih.govsigmaaldrich.com This methodology allows for the creation of polymers with precisely engineered functionalities derived from the substituted pyridine core.

The incorporation of the 3-chloropyridine-4-sulfonyl fluoride unit into polymer matrices can lead to materials with enhanced physical and chemical properties. The strong electron-withdrawing nature of both the chloro and sulfonyl fluoride groups on the pyridine ring can significantly improve the thermal stability and chemical resistance of the resulting polymer. The sulfonyl fluoride group itself is noted for its thermodynamic stability and resistance to hydrolysis and reduction, characteristics that can be transferred to the final material. sigmaaldrich.com

Potential in Chemical Biology Research

The sulfonyl fluoride functional group is of significant interest in chemical biology, where it is employed as a reactive probe and a key component of covalent inhibitors. 3-Chloropyridine-4-sulfonyl fluoride, as a carrier of this functionality, is a precursor for tools used to investigate complex biological systems.

3-Chloropyridine-4-sulfonyl fluoride is a building block in the field of Sulfur(VI) Fluoride Exchange (SuFEx), a click chemistry reaction valued for its reliability and biocompatibility. sigmaaldrich.com This chemistry facilitates the development of probes for bioconjugation and the labeling of biomolecules. rsc.org

Bioconjugation: SuFEx chemistry allows for the selective derivatization of biomolecules such as proteins and DNA under mild aqueous conditions. nih.govnih.gov The sulfonyl fluoride group can react with nucleophilic residues on these molecules to form stable covalent bonds, making it an effective tool for linking different molecular entities.

Probe Development: The compound serves as a precursor for chemical probes used in target identification and validation. nih.gov These probes can be designed to be "clickable," meaning they contain a second reactive handle (like an alkyne) that allows for the subsequent attachment of reporter tags (e.g., fluorophores or biotin) for visualization and analysis. sci-hub.se The versatility of SuFEx chemistry has been harnessed to create probes that covalently label proteins, enabling the study of drug-target engagement in live cells. sci-hub.se

The sulfonyl fluoride moiety is considered a "privileged warhead" in chemical biology and drug discovery. nih.govrsc.org A warhead is a reactive group designed to form a covalent bond with a specific target, often an enzyme, leading to irreversible inhibition. rsc.org

Reactivity Profile: Sulfonyl fluorides possess a favorable balance of stability in aqueous biological environments and sufficient reactivity to covalently modify proteins. nih.govrsc.org Unlike many covalent modifiers that primarily target cysteine residues, sulfonyl fluorides can react with a wider range of nucleophilic amino acid side chains, including serine, threonine, lysine (B10760008), tyrosine, and histidine, depending on the specific microenvironment of the protein's binding site. rsc.orgnih.govmdpi.com

Covalent Inhibition: This broad reactivity makes precursors like 3-chloropyridine-4-sulfonyl fluoride valuable for designing targeted covalent inhibitors. rsc.org Such inhibitors can offer advantages over non-covalent drugs, including increased potency, prolonged pharmacodynamic effects, and enhanced selectivity. rsc.org For example, sulfonyl fluoride-containing molecules have been successfully designed to covalently bind to a specific histidine residue in the sensor loop of cereblon (CRBN), an E3 ubiquitin ligase component, demonstrating their potential in creating highly potent and specific modulators of protein function. nih.gov

Spectroscopic and Computational Investigations of 3 Chloropyridine 4 Sulfonyl Fluoride

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental to the structural elucidation and characterization of chemical compounds. However, specific data for 3-chloropyridine-4-sulfonyl fluoride (B91410) is not available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule. For a compound like 3-chloropyridine-4-sulfonyl fluoride, ¹H, ¹³C, and especially ¹⁹F NMR would provide critical information. The ¹⁹F NMR spectrum, in particular, would be instrumental in confirming the presence and electronic environment of the sulfonyl fluoride (-SO₂F) group. Typically, sulfonyl fluorides exhibit characteristic chemical shifts in ¹⁹F NMR spectra. Reaction monitoring using this technique would allow for the observation of the conversion of the sulfonyl fluoride moiety or changes in the pyridine (B92270) ring during chemical transformations. Unfortunately, specific chemical shift values (δ) and coupling constants (J) for 3-chloropyridine-4-sulfonyl fluoride have not been reported in the searched literature.

Vibrational Spectroscopy (FTIR, FT-Raman) for Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of molecules, which are characteristic of specific chemical bonds and functional groups. For 3-chloropyridine-4-sulfonyl fluoride, one would expect to observe characteristic stretching and bending frequencies for the C-Cl, C-S, S=O, and S-F bonds, as well as vibrations associated with the pyridine ring. A comparative analysis of FTIR and FT-Raman spectra would help in assigning these vibrational modes. However, no specific experimental spectra or tables of vibrational frequencies for this compound could be located.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For 3-chloropyridine-4-sulfonyl fluoride (molecular formula C₅H₃ClFNO₂S), the expected molecular weight is approximately 195.59 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. While this is a standard characterization technique, specific mass spectrometry data, including the molecular ion peak and fragmentation patterns for 3-chloropyridine-4-sulfonyl fluoride, are not available in the reviewed sources.

Theoretical and Computational Studies

In the absence of experimental data, computational methods like Density Functional Theory (DFT) can provide valuable insights into the electronic structure and properties of a molecule.

Density Functional Theory (DFT) Calculations

DFT calculations are a common method for modeling the electronic structure of molecules, predicting geometries, and calculating various chemical properties. Such studies on 3-chloropyridine-4-sulfonyl fluoride would offer a deeper understanding of its reactivity and electronic characteristics.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For 3-chloropyridine-4-sulfonyl fluoride, one would anticipate an electrophilic region around the sulfur atom of the sulfonyl fluoride group and the hydrogen atoms of the pyridine ring, while the oxygen and nitrogen atoms would be nucleophilic centers. Despite the utility of these computational analyses, no specific studies reporting the HOMO-LUMO energies or MEP maps for 3-chloropyridine-4-sulfonyl fluoride were found.

Conformational Analysis and Stability

The conformational landscape and inherent stability of 3-chloropyridine-4-sulfonyl fluoride are dictated by the interplay of electronic and steric effects arising from its substituents. While direct conformational studies on this specific molecule are not extensively documented, analysis can be extrapolated from computational studies on substituted pyridines and aryl sulfonyl fluorides.

The pyridine ring itself is a planar aromatic system. The primary conformational flexibility in 3-chloropyridine-4-sulfonyl fluoride arises from the rotation around the C-S bond of the sulfonyl fluoride group. Computational modeling, such as Density Functional Theory (DFT), is a powerful tool to determine the preferred orientation of the -SO₂F group relative to the pyridine ring. These calculations typically reveal the lowest energy conformers by mapping the potential energy surface as a function of the dihedral angle between the pyridine ring and the S-F bond. For related substituted pyridines, it has been shown that the presence of substituents can influence the torsional energy minima. nih.gov

The stability of 3-chloropyridine-4-sulfonyl fluoride is influenced by the strong electron-withdrawing nature of both the chlorine atom and the sulfonyl fluoride group. This electronic demand deactivates the pyridine ring towards electrophilic attack but also impacts its stability in different chemical environments. Generally, aryl sulfonyl fluorides are recognized for their relative stability compared to their sulfonyl chloride counterparts, particularly towards hydrolysis. However, their stability can be compromised in aqueous buffer solutions, a factor to consider in their handling and application. nih.gov The stability is also dependent on the specific substitution pattern on the aromatic ring.

ParameterPredicted Value/ObservationBasis of Prediction
Lowest Energy Conformer The -SO₂F group is likely to adopt a conformation that minimizes steric hindrance with the adjacent chlorine atom and optimizes electronic interactions with the pyridine ring.Inferred from conformational analyses of other substituted pyridines. nih.govnih.gov
Rotational Barrier (C-S bond) A moderate rotational barrier is expected, allowing for conformational flexibility at room temperature.Based on general knowledge of single bond rotation in similar molecules.
Aqueous Stability Exhibits greater stability than corresponding sulfonyl chlorides but may undergo slow hydrolysis in aqueous media, particularly at non-neutral pH.General characteristic of aryl sulfonyl fluorides. nih.gov

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides a powerful lens through which the reaction mechanisms involving 3-chloropyridine-4-sulfonyl fluoride can be understood in detail. DFT calculations are instrumental in mapping the entire reaction coordinate, identifying intermediates, transition states, and determining the energetics of the process.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common pathway for halopyridines, computational methods can model the step-wise addition of a nucleophile to the pyridine ring, forming a Meisenheimer complex, followed by the departure of the leaving group (in this case, potentially the chloride). The electron-withdrawing sulfonyl fluoride group at the 4-position is expected to stabilize the intermediate Meisenheimer complex, thereby facilitating the reaction.

Another key reaction type for sulfonyl fluorides is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. Computational studies on SuFEx reactions have elucidated the mechanism, often involving the activation of the S-F bond. digitellinc.com For reactions like deoxyfluorination where pyridinesulfonyl fluorides are used, computational models suggest a mechanism involving a base-assisted addition of an alcohol to the sulfonyl fluoride, followed by the formation of a sulfonate ester intermediate which then undergoes fluorination. acs.orgucla.edu

Transition State Analysis and Activation Barriers

A critical aspect of understanding reaction mechanisms is the characterization of transition states and the calculation of activation barriers. Transition state theory posits that the rate of a reaction is dependent on the free energy of the highest-energy transition state along the reaction pathway.

Computational methods, such as DFT, can be employed to locate and characterize the geometry and energy of transition states for reactions involving 3-chloropyridine-4-sulfonyl fluoride. For a hypothetical SNAr reaction at the 3-position, the transition state would involve the partial formation of the new bond with the nucleophile and partial breaking of the C-Cl bond. The calculated activation barrier (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility.

Studies on related systems have shown that the activation barriers for nucleophilic attack on the pyridine ring are influenced by the nature of the substituents. The presence of the electron-withdrawing sulfonyl fluoride group is anticipated to lower the activation barrier for nucleophilic attack. While specific values for 3-chloropyridine-4-sulfonyl fluoride are not available, data from analogous reactions provide a useful reference.

Reaction TypeKey Features of Transition StatePredicted Relative Activation Barrier
SNAr at C3-Cl Partial bond formation with nucleophile; partial C-Cl bond cleavage; negative charge delocalized over the ring and sulfonyl group.Moderate; lowered by the -SO₂F group.
SuFEx Reaction Dependent on the specific SuFEx partner; typically involves nucleophilic attack on the sulfur atom.Varies depending on the nucleophile and reaction conditions.
Deoxyfluorination (as reagent) Involves the formation of a sulfonate ester intermediate via a transition state where the alcohol is adding to the sulfur center. acs.orgucla.eduDependent on the alcohol substrate and base used.
Solvent Effects on Reactivity

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Computational models can incorporate solvent effects, either implicitly through continuum solvent models (like the Conductor-like Screening Model - COSMO) or explicitly by including individual solvent molecules in the calculation.

For reactions involving charged intermediates, such as the Meisenheimer complex in SNAr reactions, polar aprotic solvents like DMF or DMSO are known to be effective. Computational studies on similar systems, like 3-substituted pyridines, have shown that changing solvent polarity can significantly affect molecular properties and reactivity. mdpi.comresearchgate.net These models can predict the stabilization or destabilization of reactants, intermediates, and transition states in different solvents, thereby explaining observed solvent effects on reaction kinetics. For instance, a polar solvent would be expected to stabilize the charged transition state of an SNAr reaction more than the neutral reactants, thus lowering the activation energy and accelerating the reaction.

Solvent TypePredicted Effect on SNAr ReactivityRationale
Polar Aprotic (e.g., DMF, DMSO) Significant rate enhancement.Stabilizes the charged Meisenheimer intermediate and transition state.
Polar Protic (e.g., Ethanol, Water) Moderate rate enhancement; potential for competing solvolysis.Can stabilize charged species but may also act as a nucleophile.
Nonpolar (e.g., Toluene, Hexane) Slow reaction rate.Poor stabilization of charged intermediates and transition states.

Prediction of Reactivity and Selectivity

Computational chemistry serves as a predictive tool for the reactivity and selectivity of 3-chloropyridine-4-sulfonyl fluoride in various chemical transformations. By analyzing the electronic structure of the molecule, key reactivity indices can be calculated.

One such approach is Frontier Molecular Orbital (FMO) theory. The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict sites of electrophilic and nucleophilic attack, respectively. For 3-chloropyridine-4-sulfonyl fluoride, the LUMO is expected to have significant contributions from the carbon atoms of the pyridine ring, particularly at the positions ortho and para to the electron-withdrawing sulfonyl fluoride group (C2, C6, and C4). This suggests that these positions are the most susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of positive potential (blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites. For 3-chloropyridine-4-sulfonyl fluoride, the area around the carbon atoms of the pyridine ring and the sulfur atom of the sulfonyl fluoride group are expected to be electron-deficient and thus prone to nucleophilic attack.

Computational models can also predict the regioselectivity of reactions. For example, in the case of electrophilic aromatic substitution (which would be challenging due to the deactivated ring), calculations could determine the relative stability of the sigma complexes formed upon attack at different positions, thereby predicting the most likely site of substitution.

Reactivity ParameterPredicted OutcomeComputational Basis
Site of Nucleophilic Attack C2, C6, and the carbon bearing the chlorine (C3).Analysis of LUMO distribution and MEP maps. wuxiapptec.com
Site of Electrophilic Attack Unlikely, but if forced, would likely occur at the position least deactivated by the substituents.Analysis of HOMO distribution and relative stability of sigma complexes.
Relative Reactivity More reactive towards nucleophiles than pyridine itself, but less reactive towards electrophiles.Based on the electron-withdrawing nature of the substituents. imperial.ac.uk

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-chloropyridine-4-sulfonyl fluoride, and how do reaction conditions influence yield?

  • Answer : The compound is typically synthesized via nucleophilic substitution or fluorination of pyridine derivatives. For example, substituting chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) under mild conditions yields fluorinated products . Industrial methods may employ fluorinating agents like sulfuryl fluoride (SO₂F₂) or aminosulfonyl fluoride (AISF) for scalability . Reaction optimization (e.g., temperature, solvent polarity) is critical: polar aprotic solvents like DMF enhance nucleophilicity, while excess KF minimizes side reactions. Yields often range from 60–85%, depending on purity of precursors and reaction time .

Q. Which analytical techniques are most effective for characterizing 3-chloropyridine-4-sulfonyl fluoride?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms structural integrity, with characteristic shifts for sulfonyl fluoride (δ ~120 ppm in ¹⁹F NMR) and pyridine protons (δ 7.5–8.5 ppm in ¹H NMR) . Mass spectrometry (HRMS) validates molecular weight (C₅H₂ClFNO₂S, MW 209.6 g/mol), while X-ray crystallography provides definitive stereochemical data . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What safety protocols are essential when handling 3-chloropyridine-4-sulfonyl fluoride?

  • Answer : The compound is corrosive and may cause severe skin/eye damage. Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation; store in airtight containers away from moisture. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention . Waste disposal must comply with local regulations for halogenated sulfonyl fluorides .

Advanced Research Questions

Q. How can conflicting reactivity data for 3-chloropyridine-4-sulfonyl fluoride in nucleophilic substitutions be resolved?

  • Answer : Discrepancies in reaction outcomes (e.g., amine vs. alcohol nucleophiles) arise from electronic and steric factors. Computational studies (DFT) predict electrophilic reactivity at the sulfonyl fluoride group, but steric hindrance from the pyridine ring may limit accessibility. Experimental validation via kinetic assays (e.g., monitoring reaction progress with ¹⁹F NMR) can clarify mechanistic pathways . Cross-referencing with structurally analogous compounds (e.g., 3-fluoro-4-methylbenzenesulfonyl chloride) provides insights into substituent effects .

Q. What strategies optimize the use of 3-chloropyridine-4-sulfonyl fluoride in fragment-based drug discovery?

  • Answer : The compound’s sulfonyl fluoride group enables covalent binding to serine/threonine residues in enzymes. To enhance selectivity:

  • Library Design : Pair with fragments bearing complementary pharmacophores (e.g., pyridine for π-π stacking).
  • Kinetic Screening : Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff).
  • Structural Biology : Co-crystallize with target proteins (e.g., kinases) to identify binding poses .
    • Case Study: Analogous sulfonyl fluorides showed IC50 values <100 nM against trypsin-like proteases .

Q. How do solvent and temperature affect the stability of 3-chloropyridine-4-sulfonyl fluoride during long-term storage?

  • Answer : Stability studies in anhydrous solvents (e.g., acetonitrile, THF) show <5% degradation over 6 months at -20°C. Hydrolytic degradation occurs in aqueous media (t1/2 = 2–3 days at pH 7.4), forming sulfonic acid derivatives. For prolonged storage, use desiccants (molecular sieves) and inert atmospheres (N2 or Ar) .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for sulfonyl fluoride derivatives?

  • Answer : Variations arise from assay conditions (e.g., cell permeability, protein concentration) and compound purity. For example:

  • False Positives : Impurities (e.g., residual chloride) may react non-specifically.
  • Buffer Effects : Phosphate buffers accelerate hydrolysis, reducing active compound concentration .
    • Resolution : Validate activity via orthogonal assays (e.g., enzymatic vs. cellular) and quantify hydrolytic stability using LC-MS .

Methodological Recommendations

Aspect Best Practices References
Synthesis Use KF in DMF at 60°C for 12 hours; monitor via TLC (ethyl acetate/hexane 1:1).
Characterization Combine ¹H/¹⁹F NMR and HRMS; confirm purity with HPLC (>95%).
Biological Assays Pre-dissolve in DMSO (10 mM stock); use fresh solutions to minimize hydrolysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.